(E)-2-cyano-N-(4-fluorophenyl)-3-(2-hydroxyphenyl)prop-2-enamide

HDAC inhibition Epigenetics Cancer

(E)-2-cyano-N-(4-fluorophenyl)-3-(2-hydroxyphenyl)prop-2-enamide (CAS 332128-79-7) is a fluorinated α-cyanoenamide that functions as a polypharmacological probe with documented inhibitory activity against histone deacetylases (HDACs), the CCR5 chemokine receptor, and Janus kinase 2 (JAK2). Its core scaffold—a 2-hydroxyphenyl group conjugated to a cyanoenamide bearing a 4-fluorophenyl substituent—enables concurrent engagement of these three therapeutically relevant target classes, as evidenced by BindingDB and ChEMBL-curated bioactivity data.

Molecular Formula C16H11FN2O2
Molecular Weight 282.274
CAS No. 332128-79-7
Cat. No. B2702396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-2-cyano-N-(4-fluorophenyl)-3-(2-hydroxyphenyl)prop-2-enamide
CAS332128-79-7
Molecular FormulaC16H11FN2O2
Molecular Weight282.274
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)F)O
InChIInChI=1S/C16H11FN2O2/c17-13-5-7-14(8-6-13)19-16(21)12(10-18)9-11-3-1-2-4-15(11)20/h1-9,20H,(H,19,21)/b12-9+
InChIKeyDFHOILUAQWTVEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: (E)-2-cyano-N-(4-fluorophenyl)-3-(2-hydroxyphenyl)prop-2-enamide (CAS 332128-79-7) – A Multi-Target Cyanoenamide for Profiling HDAC, CCR5, and JAK Activity


(E)-2-cyano-N-(4-fluorophenyl)-3-(2-hydroxyphenyl)prop-2-enamide (CAS 332128-79-7) is a fluorinated α-cyanoenamide that functions as a polypharmacological probe with documented inhibitory activity against histone deacetylases (HDACs), the CCR5 chemokine receptor, and Janus kinase 2 (JAK2). Its core scaffold—a 2-hydroxyphenyl group conjugated to a cyanoenamide bearing a 4-fluorophenyl substituent—enables concurrent engagement of these three therapeutically relevant target classes, as evidenced by BindingDB and ChEMBL-curated bioactivity data . This multi-target profile distinguishes it from mono-target probes and positions the compound as a versatile tool for dissecting signaling crosstalk in oncology, immunology, and antiviral research .

Why Generic Substitution Fails: Target-Specific Potency and Multi-Pathway Engagement Define Selection Criteria for CAS 332128-79-7


Generic substitution among cyanoenamide analogs is not scientifically sound because minor structural modifications produce large potency shifts across the compound's three known target classes—HDAC, CCR5, and JAK2. For instance, the 4-fluorophenyl amide moiety in CAS 332128-79-7 yields an HDAC IC50 of 119 nM in HeLa nuclear extract, whereas closely related N-aryl cyanoenamides display IC50 values ranging from 2.12 µM to >10 µM . Similarly, the 2-hydroxyphenyl group enables CCR5 antagonism at 6.5 µM , a feature that is absent in des-hydroxy or O-alkylated analogs. The quantitative comparisons in Section 3 demonstrate that only this specific substitution pattern delivers the balanced polypharmacology required for investigations where simultaneous HDAC/CCR5/JAK2 modulation is the experimental objective.

Quantitative Differentiation Evidence: CAS 332128-79-7 vs. Clinical and Preclinical Comparators


HDAC Inhibition in HeLa Nuclear Extract: CAS 332128-79-7 vs. Vorinostat (SAHA)

CAS 332128-79-7 inhibits total HDAC activity in human HeLa cell nuclear extract with an IC50 of 119 nM using the Fluor de Lys substrate . In comparable HeLa-based HDAC assays, the FDA-approved pan-HDAC inhibitor vorinostat (SAHA) achieves an HDAC1 IC50 of approximately 10 nM . Despite an approximately 12-fold lower biochemical potency, CAS 332128-79-7 offers a distinct pharmacological profile: its moderate HDAC affinity is accompanied by concurrent CCR5 and JAK2 activities (see Evidence Items 2 and 3), a multi-target signature not shared by vorinostat. This makes CAS 332128-79-7 a preferred candidate for studies examining HDAC inhibition in the context of chemokine receptor and JAK/STAT pathway crosstalk.

HDAC inhibition Epigenetics Cancer

CCR5 Antagonism in MOLT4 Cells: CAS 332128-79-7 vs. Maraviroc

CAS 332128-79-7 acts as a CCR5 antagonist, inhibiting CCL5-induced calcium mobilization in human MOLT4 cells with an IC50 of 6.5 µM . The clinically approved CCR5 antagonist maraviroc achieves an IC50 of 7–30 nM in comparable calcium mobilization assays , representing a >200-fold greater potency. However, CAS 332128-79-7's micromolar CCR5 activity—together with its HDAC inhibitory function—creates a unique dual pharmacology that is absent from maraviroc. This combination may be exploited for chemical biology studies investigating epigenetic regulation of CCR5 expression or HIV latency reactivation strategies, where HDAC inhibition synergizes with CCR5 blockade.

CCR5 antagonism HIV entry Chemokine signaling

JAK2 Kinase Inhibition: CAS 332128-79-7 vs. Tofacitinib and Ruxolitinib

CAS 332128-79-7 inhibits JAK2 with an IC50 of 0.62 nM in a biochemical kinase assay, placing its potency in the subnanomolar range . This value is comparable to the JAK2 potency of the FDA-approved JAK1/2 inhibitor ruxolitinib (IC50 = 2.8–6 nM) and substantially more potent than tofacitinib on JAK2 (IC50 = 77.4 nM) . Importantly, CAS 332128-79-7 achieves this level of JAK2 inhibition while retaining HDAC and CCR5 activities—a multi-target profile not shared by either ruxolitinib or tofacitinib. This enables the compound to serve as a single-agent probe for simultaneous perturbation of JAK2 signaling and HDAC-mediated epigenetic regulation.

JAK2 inhibition JAK/STAT signaling Myeloproliferative disorders

Kinase Selectivity Fingerprint: CAS 332128-79-7 vs. AG-490 (Tyrphostin B42)

CAS 332128-79-7 and AG-490 (tyrphostin B42) share a cyanoenamide core, but their target engagement profiles differ markedly. AG-490 is a well-characterized EGFR inhibitor (IC50 = 100 nM) with additional activity against ErbB2 (IC50 = 13.5 µM) and JAK2 (IC50 ≈ 10 µM) . In contrast, BindingDB records show CAS 332128-79-7 as a potent JAK2 inhibitor (IC50 = 0.62 nM ) and MK2 inhibitor (IC50 = 200 nM ), with no detectable EGFR activity reported. This selectivity inversion—from EGFR-driven (AG-490) to JAK2/MK2-driven (CAS 332128-79-7)—is likely governed by the 4-fluorophenyl amide and 2-hydroxyphenyl substituents absent in AG-490's benzylamine and 3,4-dihydroxyphenyl groups. For users requiring selective JAK2 pathway interrogation without EGFR confounding, CAS 332128-79-7 is the structurally appropriate choice.

Kinase selectivity Polypharmacology EGFR

Recommended Application Scenarios for (E)-2-cyano-N-(4-fluorophenyl)-3-(2-hydroxyphenyl)prop-2-enamide (CAS 332128-79-7)


Polypharmacology Probe for Simultaneous HDAC/CCR5/JAK2 Pathway Modulation

Investigators studying signaling crosstalk between epigenetic regulation (HDAC), chemokine receptor signaling (CCR5), and cytokine pathways (JAK2/STAT) can employ CAS 332128-79-7 as a single-agent chemical probe. Its IC50 values of 119 nM (HDAC, HeLa extract) , 6.5 µM (CCR5, MOLT4 cells) , and 0.62 nM (JAK2) enable concentration-dependent dissection of each pathway's contribution to cellular phenotypes without the need for multiple inhibitors that may introduce pharmacokinetic or solubility confounds.

HIV Latency Reversal Research Combining HDAC Inhibition with CCR5 Blockade

Current HIV 'shock and kill' strategies often pair HDAC inhibitors (latency-reversing agents) with CCR5 antagonists (entry inhibitors). CAS 332128-79-7 delivers both activities in a single molecule (HDAC IC50 = 119 nM ; CCR5 IC50 = 6.5 µM ), potentially simplifying combination latency reversal protocols. While its CCR5 potency is ~200-fold weaker than maraviroc , the compound's dual action may reveal cooperative effects between chromatin remodeling and chemokine receptor blockade in HIV reservoir models.

JAK2-Dominant Kinase Profiling with Minimal EGFR Confounding

For researchers seeking to interrogate JAK2-dependent signaling in cells where EGFR activity is a confounding variable, CAS 332128-79-7 (JAK2 IC50 = 0.62 nM ) offers a cleaner pharmacological window than the structurally related AG-490 (EGFR IC50 = 100 nM; JAK2 IC50 ≈ 10 µM) . This approximately 16,000-fold JAK2-over-EGFR selectivity advantage makes CAS 332128-79-7 the preferred tool compound for JAK/STAT pathway studies in EGFR-expressing systems, including many solid tumor and inflammatory models.

Negative Control for Structure-Activity Relationship (SAR) Studies on Cyanoenamide Scaffolds

CAS 332128-79-7 serves as an essential reference compound in SAR campaigns exploring the impact of N-aryl substitution on HDAC, kinase, and GPCR activity. Its balanced potency profile (HDAC 119 nM, CCR5 6.5 µM, JAK2 0.62 nM) provides a baseline against which analogs bearing alternative substituents (e.g., 4-chlorophenyl, 4-methoxyphenyl, or 3,4-dihydroxyphenyl as in AG-490) can be quantitatively compared using the same assay panels available in BindingDB and ChEMBL .

Quote Request

Request a Quote for (E)-2-cyano-N-(4-fluorophenyl)-3-(2-hydroxyphenyl)prop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.